molecular formula C20H22ClN5O3S2 B11310940 N-(3-chlorophenyl)-2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(3-chlorophenyl)-2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B11310940
M. Wt: 480.0 g/mol
InChI Key: UQAHZLFIGAOWHZ-UHFFFAOYSA-N
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Description

N-(3-CHLOROPHENYL)-2-({4-ETHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a triazole ring, and a sulfonamide moiety

Preparation Methods

The synthesis of N-(3-CHLOROPHENYL)-2-({4-ETHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The chlorophenyl group is introduced via a substitution reaction, and the sulfonamide moiety is added through a sulfonation reaction. Industrial production methods may involve optimizing these steps to increase yield and purity.

Chemical Reactions Analysis

N-(3-CHLOROPHENYL)-2-({4-ETHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3-CHLOROPHENYL)-2-({4-ETHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-2-({4-ETHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfonamide moiety are key functional groups that enable the compound to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Compared to other similar compounds, N-(3-CHLOROPHENYL)-2-({4-ETHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is unique due to its combination of functional groups. Similar compounds include:

    N-(3-CHLOROPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE: Differing in the presence of methoxy groups instead of the triazole ring.

    N-(3-CHLOROPHENYL)-N-ETHYLACETAMIDE: Lacking the triazole and sulfonamide groups.

    N-(3-CHLOROPHENYL)-N-METHYLACETAMIDE: Similar but with a methyl group instead of the ethyl group.

Properties

Molecular Formula

C20H22ClN5O3S2

Molecular Weight

480.0 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[[4-ethyl-5-[(N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H22ClN5O3S2/c1-3-25-18(13-26(31(2,28)29)17-10-5-4-6-11-17)23-24-20(25)30-14-19(27)22-16-9-7-8-15(21)12-16/h4-12H,3,13-14H2,1-2H3,(H,22,27)

InChI Key

UQAHZLFIGAOWHZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Cl)CN(C3=CC=CC=C3)S(=O)(=O)C

Origin of Product

United States

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